
(1R,3S)-3-Aminocyclopentanecarboxylic acid
Overview
Description
(1R,3S)-3-Aminocyclopentanecarboxylic acid (ACPC) is a non-proteinogenic amino acid with a cyclopentane backbone substituted with an amino group at C3 and a carboxyl group at C1 in a cis configuration. Its molecular formula is C₆H₁₁NO₂ (MW: 129.16 g/mol), and it exists as a white crystalline solid with a melting point of 172.1°C . ACPC is naturally occurring in bacteria, fungi, and plants and serves as a key building block in peptidomimetics due to its constrained cyclopentane ring, which enhances conformational rigidity . It exhibits inhibitory activity against enzymes such as acyl-CoA synthetase and glutamine synthetase, making it relevant in metabolic and neurological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1R,3S)-3-Aminocyclopentanecarboxylic acid can be achieved through several synthetic routes. One common method involves the asymmetric cycloaddition of N-acylhydroxyamine and cyclopentadiene, followed by subsequent steps to introduce the amino group and carboxylic acid functionality . Another method involves the recrystallization of a mixture of compounds in a solvent system comprising a poor solvent (e.g., ketone) and a good solvent (e.g., water) .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and optical purity. This may include the use of specific catalysts, temperature control, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: (1R,3S)-3-Aminocyclopentanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., alkyl halides) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .
Scientific Research Applications
Pharmaceutical Development
Overview:
ACPC serves as a crucial building block in the synthesis of pharmaceuticals, particularly in developing drugs targeting neurological disorders. Its structural similarity to natural amino acids makes it an attractive candidate for drug design.
Case Study:
Recent studies have highlighted ACPC's role as a potent inhibitor of the SARS-CoV-2 main protease (Mpro). In a study involving cyclic γ-amino acids, ACPC was incorporated into macrocyclic peptides that demonstrated significant inhibitory effects on Mpro, with an IC50 value as low as 50 nM. The crystal structure of the Mpro:GM4 complex revealed that ACPC contributes to the inhibitor's binding affinity and stability, showcasing its potential in antiviral drug development .
Biochemical Research
Overview:
In biochemical research, ACPC is utilized for studying enzyme activity and protein interactions. It aids researchers in understanding metabolic pathways and cellular functions.
Applications:
- Enzyme Inhibition: ACPC has been shown to modulate biological pathways by acting as a ligand for various enzymes. This property is essential for exploring mechanisms of enzyme action and inhibition.
- Protein Interactions: The compound is instrumental in studying protein-ligand interactions, which are critical for understanding cellular signaling pathways .
Chiral Synthesis
Overview:
ACPC is valuable in asymmetric synthesis due to its chiral center, which is crucial for creating enantiomerically pure compounds necessary in drug formulation.
Applications:
- Stereochemistry Studies: The compound's unique stereochemical properties allow researchers to explore enantioselective reactions and develop catalysts tailored for specific reactions .
- Building Blocks: Its use as a chiral building block facilitates the synthesis of complex organic molecules with defined stereochemistry .
Material Science
Overview:
In material science, ACPC is explored for its potential incorporation into novel polymers and materials.
Applications:
- Polymer Development: The compound enhances material properties such as strength and flexibility, making it suitable for various industrial applications .
- Advanced Materials: Researchers are investigating its use in creating advanced materials with improved mechanical properties and thermal stability.
Agrochemical Applications
Overview:
ACPC is being investigated for its potential use in agrochemicals, particularly in developing safer and more effective herbicides and pesticides.
Applications:
- Herbicide Development: The compound's structural properties may contribute to the design of herbicides that are both effective and environmentally friendly .
Key Properties of ACPC
Property | Description |
---|---|
Chemical Structure | Cyclopentane derivative with amino and carboxyl groups |
Stereochemistry | (1R,3S) configuration contributing to biological activity |
Solubility | Enhanced in hydrochloride form, suitable for biochemical applications |
Mechanism of Action
The mechanism of action of (1R,3S)-3-Aminocyclopentanecarboxylic acid involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signaling pathways and cellular responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Stereoisomers
ACPC’s stereoisomers differ in spatial arrangement, significantly impacting their physicochemical and biological properties:
Key Findings :
- The (1S,3R) enantiomer has a higher melting point (192°C), suggesting stronger crystal lattice interactions .
Derivatives and Protected Forms
Protecting groups enhance stability and utility in synthetic workflows:
Key Findings :
- Boc- and Fmoc-protected derivatives are critical in solid-phase peptide synthesis (SPPS), enabling sequential coupling without side reactions .
- The carbamoyl derivative (MW: 157.17) demonstrates versatility in pharmaceutical and agrochemical R&D .
Salts and Complexes
Salt forms modify solubility and pharmacokinetics:
Key Findings :
- The hydrochloride salt increases aqueous solubility, advantageous for industrial applications .
- The tromethamine salt of a thiazol-2-ylcarbamoyl derivative shows superior pharmacokinetic profiles, including stability under varying humidity .
Functionalized Analogs
Key Findings :
- The acetamido-guanidino derivative (MW: 329.39) may target proteases or kinases due to its hydrogen-bonding capabilities .
- Difluoromethylenyl substitution enhances electronegativity, improving binding affinity in enzyme inhibition .
Biological Activity
(1R,3S)-3-Aminocyclopentanecarboxylic acid (ACPC) is a chiral compound with significant implications in both organic chemistry and biological research. Its unique stereochemistry and structural properties have led to various studies exploring its biological activities, particularly in enzyme inhibition and potential therapeutic applications.
ACPC is characterized by its cyclopentane structure, which includes an amino group and a carboxylic acid functional group. This configuration allows it to interact with various biological targets, influencing multiple biochemical pathways.
Key Properties of ACPC
Property | Description |
---|---|
Chemical Structure | Cyclopentane derivative with amino and carboxyl groups |
Stereochemistry | (1R,3S) configuration, contributing to its biological activity |
Solubility | Enhanced in hydrochloride form, suitable for biochemical applications |
Enzyme Inhibition
Recent studies have highlighted ACPC's role as a potent inhibitor of the SARS-CoV-2 main protease (Mpro). In a study involving cyclic γ-amino acids, ACPC was incorporated into macrocyclic peptides that demonstrated significant inhibitory effects on Mpro, with an IC50 value as low as 50 nM. The crystal structure of the Mpro:GM4 complex revealed that ACPC contributes to the inhibitor's binding affinity and stability, showcasing its potential in antiviral drug development .
Interaction with DNA
ACPC has also been explored for its ability to act as a recognition element in polyamides that bind to DNA. A study demonstrated that chiral 3-aminocyclopentanecarboxylic acids could be employed as base readers in hairpin polyamides, enhancing binding specificity to certain DNA sequences. The binding affinity was quantified using surface plasmon resonance (SPR), revealing significant improvements over non-chiral counterparts .
Pharmacological Implications
The pharmacological profile of ACPC suggests potential applications in treating neurological disorders. Its structural analogs have been evaluated for their neuroprotective properties and ability to modulate neurotransmitter systems. For instance, compounds similar to ACPC have shown promise in influencing glutamate receptor activity, which is crucial in neurodegenerative disease contexts.
Case Studies and Research Findings
- Inhibition of SARS-CoV-2 Mpro :
- DNA Binding Studies :
-
Neurochemical Activity :
- Study : Evaluation of ACPC analogs on neurotransmitter modulation.
- Findings : Indications of neuroprotective effects; potential for drug development targeting neurological conditions.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of (1R,3S)-3-Aminocyclopentanecarboxylic acid be experimentally confirmed?
The absolute configuration is typically determined via correlation with known derivatives. For example, the Schmidt reaction can convert (1S,3S)-3-aminocyclopentanecarboxylic acid to trans-cyclopentane-1,3-dicarboxylic acid, enabling stereochemical assignment through X-ray crystallography or comparative NMR analysis with reference compounds . Single-crystal X-ray diffraction of derivatives (e.g., salts or acylated forms) is a definitive method for resolving ambiguities.
Q. What safety protocols are recommended for handling this compound?
Key precautions include:
- Use of PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.
- Local exhaust ventilation to prevent inhalation of dust.
- Immediate flushing with water for 15 minutes in case of eye/skin exposure .
- Storage in tightly sealed containers away from moisture and oxidizers .
Q. What analytical methods are suitable for assessing the purity of this compound?
- Thin-layer chromatography (TLC) with chiral stationary phases to detect enantiomeric impurities .
- HPLC using polar organic mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) paired with UV detection at 210–220 nm .
- Elemental analysis to verify stoichiometry, especially for hydrochloride salts or Boc-protected derivatives .
Advanced Research Questions
Q. How can enantiomers of this compound derivatives be resolved during synthesis?
- Chiral chromatography : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak IA/IB) under normal-phase conditions .
- Derivatization : Convert the amine to a diastereomeric pair via reaction with a chiral acylating agent (e.g., Mosher’s acid chloride), followed by standard HPLC separation .
Q. What synthetic strategies are effective for preparing N-Boc-protected derivatives?
- React the primary amine with di-tert-butyl dicarbonate (Boc₂O) in a mixture of dioxane/water (1:1) at 0–5°C, maintaining pH 8–9 with sodium bicarbonate. Purify via recrystallization from ethyl acetate/hexane .
- Monitor reaction completion by TLC (Rf ~0.5 in 5:95 methanol/dichloromethane) and confirm by IR (loss of NH₂ stretch at ~3350 cm⁻¹) .
Q. How can this compound be evaluated as a metabotropic glutamate receptor ligand?
- Radioligand binding assays : Use tritiated ligands (e.g., [³H]-LY341495) on transfected HEK-293 cells expressing mGluR subtypes. Measure displacement curves to determine IC₅₀ values .
- Functional assays : Assess intracellular calcium mobilization via FLIPR in cells co-expressing receptors and Gαq chimeric proteins .
Q. What modifications improve solubility for in vivo pharmacological studies?
- Salt formation : Prepare hydrochloride salts by treating the free base with HCl in ethanol, followed by lyophilization .
- Ester prodrugs : Synthesize methyl or benzyl esters via Fischer esterification, which hydrolyze in physiological conditions to release the active carboxylic acid .
Q. How do stability studies inform optimal storage conditions?
- Conduct accelerated degradation studies at 40°C/75% relative humidity over 4 weeks. Monitor decomposition via HPLC; store the compound desiccated at –20°C for long-term stability .
Q. Data Contradiction & Methodological Challenges
Q. How should researchers address discrepancies in reported biological activities of stereoisomers?
- Validate receptor binding assays using enantiomerically pure standards (e.g., (1S,3R)-ACPD vs. (1R,3S)-isomer) .
- Cross-reference synthetic routes to rule out contamination by diastereomers or regioisomers .
Q. What steps resolve inconsistencies in CAS registry entries for derivatives?
Properties
IUPAC Name |
(1R,3S)-3-aminocyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLSSTJTARJLHK-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49805-32-5, 71830-08-5 | |
Record name | rel-(1R,3S)-3-Aminocyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49805-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,3S)-3-Aminocyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71830-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.